![molecular formula C15H18N2O3 B14488901 2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one CAS No. 65612-09-1](/img/structure/B14488901.png)
2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound contains a cyclopropene ring, a nitrophenyl group, and a di(propan-2-yl)amino group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one typically involves the following steps:
Formation of the Cyclopropene Ring: The cyclopropene ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a benzene ring is treated with a nitrating agent such as nitric acid and sulfuric acid.
Attachment of the Di(propan-2-yl)amino Group: The di(propan-2-yl)amino group can be attached through an amination reaction, where an amine reacts with an appropriate precursor under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in biochemical studies to investigate the interactions between small molecules and biological targets.
Medicine: The compound may have potential therapeutic applications, such as serving as a lead compound for drug development.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-[Di(propan-2-yl)amino]-3-(4-methylphenyl)cycloprop-2-en-1-one: Similar structure but with a methyl group instead of a nitro group.
2-[Di(propan-2-yl)amino]-3-(4-chlorophenyl)cycloprop-2-en-1-one: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties
Properties
CAS No. |
65612-09-1 |
|---|---|
Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
2-[di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one |
InChI |
InChI=1S/C15H18N2O3/c1-9(2)16(10(3)4)14-13(15(14)18)11-5-7-12(8-6-11)17(19)20/h5-10H,1-4H3 |
InChI Key |
AYPMKKVLSYJRLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=C(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


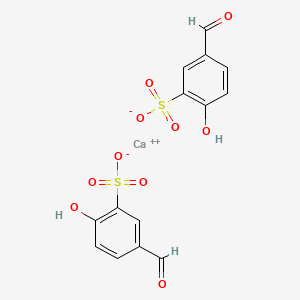
![4',5'-Bis(diphenylphosphoryl)spiro[fluorene-9,3'-pyrazole]](/img/structure/B14488826.png)
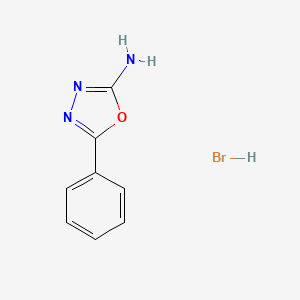



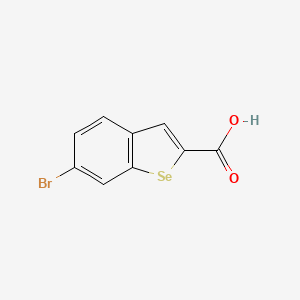
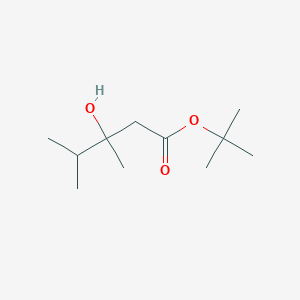
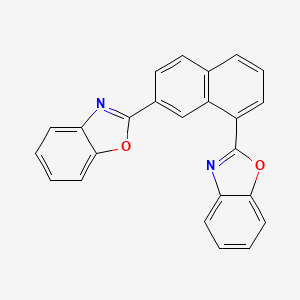
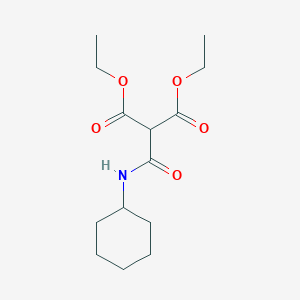
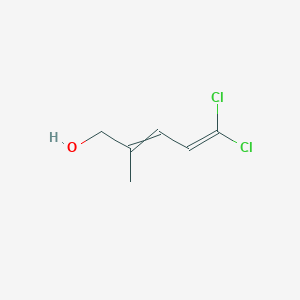


![1h-[1,2,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14488899.png)
